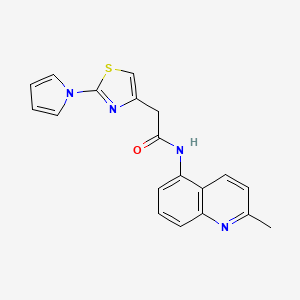

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-methylquinolin-5-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-methylquinolin-5-yl)-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4OS/c1-13-7-8-15-16(20-13)5-4-6-17(15)22-18(24)11-14-12-25-19(21-14)23-9-2-3-10-23/h2-10,12H,11H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOYCBUAGRCWCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)CC3=CSC(=N3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-methylquinolin-5-yl)acetamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, particularly in cancer therapy, anti-inflammatory responses, and antimicrobial properties.

Chemical Structure and Properties

The compound features a complex structure composed of several heterocyclic moieties, which are known for their biological reactivity:

- Thiazole Ring : Often linked to antimicrobial and anti-inflammatory activities.

- Pyrrole Unit : Contributes to the compound's biological reactivity.

- Quinoline Moiety : Associated with anticancer effects and may enhance the overall efficacy of the compound.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃N₃OS |

| Molecular Weight | 271.34 g/mol |

| XLogP3-AA | 2.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 7 |

| Rotatable Bond Count | 5 |

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound induces apoptosis through mechanisms such as reactive oxygen species (ROS) generation and disruption of mitochondrial membrane potential (MMP).

- In Vitro Studies : In studies involving Hep G2 liver cancer cells, related compounds have shown effective inhibition of cell proliferation, with mechanisms involving ROS accumulation leading to increased apoptosis via caspase activation pathways .

Anti-inflammatory Properties

The thiazole and quinoline components are known for their anti-inflammatory effects. Research indicates that derivatives of this compound can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial properties, where thiazole derivatives have exhibited effectiveness against a range of bacterial strains. The mechanism typically involves disruption of bacterial cell walls or interference with metabolic pathways.

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of related compounds on multiple cancer cell lines, including MCF7 (breast cancer) and PC-3 (prostate cancer). The results indicated significant growth inhibition with IC50 values ranging from 3.79 µM to 12.50 µM across different cell lines .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment, the compound was tested for its ability to reduce inflammation in a murine model induced by lipopolysaccharides (LPS). The results showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a candidate for further research:

1. Anticancer Activity

- Several studies have indicated that thiazole derivatives can inhibit cancer cell proliferation. The presence of the pyrrole and thiazole moieties in this compound suggests potential activity against various cancer types, particularly through apoptosis induction and cell cycle arrest mechanisms.

2. Antimicrobial Properties

- The thiazole ring is known for its antimicrobial properties. Research has shown that compounds containing thiazole structures can exhibit significant antibacterial and antifungal activities, making this compound a candidate for developing new antimicrobial agents.

3. Anti-inflammatory Effects

- Compounds similar to 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-methylquinolin-5-yl)acetamide have been studied for their anti-inflammatory effects, potentially providing relief in conditions such as arthritis and other inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of thiazole, including those similar to 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-methylquinolin-5-yl)acetamide, showed promising results against breast cancer cell lines. The compound induced apoptosis through the intrinsic pathway, leading to increased caspase activity and DNA fragmentation .

Case Study 2: Antimicrobial Efficacy

Research conducted on a series of thiazole-based compounds found that those with a pyrrole substituent exhibited enhanced antibacterial activity against Gram-positive bacteria. The study highlighted the importance of the structural features of the compounds in determining their efficacy .

Case Study 3: Anti-inflammatory Properties

In an experimental model of arthritis, a related compound demonstrated significant reduction in inflammatory markers and joint swelling. This suggests that modifications to the thiazole structure can yield compounds with potent anti-inflammatory properties .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Variations

The compound’s uniqueness lies in its combination of pyrrole-thiazole and methylquinoline-acetamide moieties. Below is a comparison with similar compounds from the evidence:

Physicochemical and Spectral Data Comparison

Table 1: Key Physicochemical Properties

Notes:

- The molecular weight of EXAMPLE 82 (561) suggests higher bulk compared to the target compound, likely due to additional substituents like cyano and tetrahydrofuran .

Q & A

Q. What are the key steps for synthesizing 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-methylquinolin-5-yl)acetamide, and how can yield and purity be optimized?

The synthesis typically involves multi-step reactions, including:

- Thiazole ring formation : Reacting 1H-pyrrole derivatives with thiourea or thioamides under acidic conditions.

- Acetamide coupling : Using carbodiimide-based coupling agents (e.g., DCC or EDC) to link the thiazole intermediate to the 2-methylquinolin-5-amine moiety.

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency, as seen in analogous acetamide syntheses .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol-DMF mixtures (1:1) ensures high purity . Key validation : Confirm structure via -NMR (e.g., pyrrole proton signals at δ 6.2–6.8 ppm) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. How should researchers characterize the physicochemical properties of this compound?

A systematic approach includes:

- Spectroscopy :

- IR : Confirm amide C=O stretch (~1650–1680 cm) and thiazole C-S absorption (~670 cm) .

- NMR : Analyze - and -NMR for pyrrole, thiazole, and quinoline protons/carbons (e.g., quinoline C-2 methyl at δ 2.6 ppm) .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating the biological activity of this compound against cancer targets?

Use a tiered approach:

- In silico screening : Perform molecular docking (e.g., AutoDock Vina) to predict binding to quinoline-sensitive kinases (e.g., EGFR or ALK) using PDB structures (e.g., 1M17) .

- In vitro assays :

- Dose-response curves : Test cytotoxicity (IC) in cancer cell lines (e.g., MCF-7, A549) via MTT assays, comparing to reference drugs (e.g., doxorubicin) .

- Mechanistic studies : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Contradictions may arise from assay variability or structural analogs. Address via:

- Standardized protocols : Adopt OECD guidelines for cytotoxicity (e.g., ISO 10993-5) and replicate experiments across labs .

- SAR analysis : Compare analogs (e.g., substituents on the quinoline ring) to isolate activity determinants .

- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify trends or outliers .

Q. What methodologies are recommended for studying the environmental impact or degradation pathways of this compound?

Follow ecotoxicology frameworks:

- Fate studies : Use HPLC-MS to track degradation in simulated environmental matrices (e.g., soil/water) under UV light or microbial action .

- Ecotoxicology : Test acute toxicity in Daphnia magna (LC) and algae (growth inhibition) per OECD 202/201 guidelines .

- QSPR modeling : Predict biodegradability and bioaccumulation using tools like EPI Suite .

Methodological Challenges and Solutions

Q. How can researchers improve the selectivity of this compound for specific enzymatic targets?

- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF) on the quinoline ring to enhance kinase binding .

- Kinetic assays : Measure values via fluorescence polarization (e.g., for ATP-binding pockets) .

- Cryo-EM/X-ray crystallography : Resolve binding modes to guide rational design .

Q. What statistical methods are critical for analyzing dose-response or time-series data in preclinical studies?

- Nonlinear regression : Fit IC values using four-parameter logistic models (e.g., GraphPad Prism) .

- ANOVA with split-split plots : Account for variables like treatment duration, dosage, and biological replicates .

- Survival analysis : Apply Kaplan-Meier curves and Cox proportional hazards models for in vivo efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.